molecular formula C16H18N2O3 B4971127 2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione

Cat. No. B4971127
M. Wt: 286.33 g/mol
InChI Key: JUXSIWSJJSZUKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione, also known as MIPO, is a compound that has been widely studied for its potential applications in the field of medicinal chemistry. MIPO has been shown to possess a range of biochemical and physiological effects, and its mechanism of action has been investigated extensively. In

Mechanism of Action

The exact mechanism of action of 2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to act on the GABAergic system in the brain. This compound has been shown to enhance the activity of GABA-A receptors, which are responsible for inhibiting neuronal activity in the brain. This results in a decrease in the excitability of neurons, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. It has been demonstrated to have anticonvulsant, analgesic, and anti-inflammatory effects in animal models. This compound has also been shown to have neuroprotective effects, with studies suggesting that it may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione is its potential as a neuroprotective agent. This makes it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione. One area of research could be the development of more efficient synthesis methods for this compound, which could improve its availability for research and potential clinical use. Another area of research could be the investigation of this compound's potential as a treatment for other neurological disorders, such as epilepsy and multiple sclerosis. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione involves the condensation of 3-methylpiperidin-2-one with phthalic anhydride in the presence of acetic anhydride and sulfuric acid. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

2-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to possess a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been investigated for its potential as a neuroprotective agent, with studies suggesting that it may be effective in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-11-5-4-8-17(9-11)14(19)10-18-15(20)12-6-2-3-7-13(12)16(18)21/h2-3,6-7,11H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXSIWSJJSZUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.